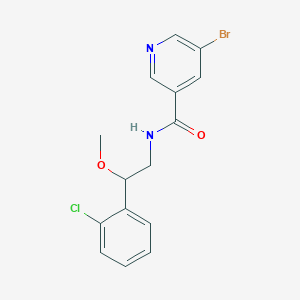![molecular formula C7H15NO3 B2829716 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol CAS No. 1694446-17-7](/img/structure/B2829716.png)
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol” is a chemical compound with the CAS Number: 1394040-43-7 . It has a molecular weight of 145.2 and its IUPAC name is 2-[3-(aminomethyl)tetrahydro-3-furanyl]ethanol . The compound is typically stored at room temperature and is available in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H15NO2/c8-5-7(1-3-9)2-4-10-6-7/h9H,1-6,8H2 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . Unfortunately, other physical and chemical properties like boiling point, melting point, and solubility are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Chiral Synthesis and Pharmaceutical Intermediates
Chiral 1,3-oxazinan-2-ones, related to 2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol, are synthesized from carbohydrate derivatives, demonstrating their utility as intermediates in pharmaceutical compound synthesis and amino alcohols (Jean-Rene Ella-Menye, Vibha Sharma, Guijun Wang, 2005). This emphasizes the role of chiral compounds in creating bioactive molecules with specific desired activities.
Metal-Free Photosensitized Reactions
The compound has implications in metal-free photosensitization protocols, enabling the introduction of amine and alcohol functionalities into alkene feedstocks in a single step. This approach uses oxime carbonate as a bifunctional reagent, offering a sustainable alternative to traditional methods for synthesizing 1,2-aminoalcohols, crucial components in pharmaceuticals and natural products (Tuhin Patra, M. Das, C. Daniliuc, F. Glorius, 2021).
Catalytic Applications
The research explores the catalytic use of compounds in diastereoselective amino oxygenation of 1,3-dienes, showcasing the potential to access β-amino alcohols. This method, catalyzed by a cationic heptamethylindenyl Rh(III) complex, highlights the importance of selective oxyamination in synthesizing compounds with widespread applications in pharmaceuticals and agrochemicals (F. Burg, T. Rovis, 2021).
Versatile Synthesis Methods
The compound serves as a precursor in versatile synthesis methods for creating quinoline-3-carboxylic esters and indol-2-acetic esters, important in developing compounds with potential therapeutic applications. These methods demonstrate the compound's role in enabling innovative synthetic routes to complex molecular architectures (B. Gabriele, R. Mancuso, G. Salerno, Elvira Lupinacci, G. Ruffolo, M. Costa, 2008).
Ionic Liquids and Material Science
Research on 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, related to the target compound, delves into the synthesis of hydroxylic ionic liquids with two types of nitrogenous centers. These ionic liquids exhibit unique properties like low glass transition temperatures and high conductivity, underscoring their potential in material science and as electrolytes in various applications (V. Shevchenko, M. Gumenna, V. Korolovych, A. Stryutsky, V. Trachevsky, O. Hrebnov, V. Klepko, N. Klymenko, V. Shumsky, V. Davydenko, Petr A. Ledin, 2017).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements indicate that the compound can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Eigenschaften
IUPAC Name |
2-[3-(aminomethyl)oxolan-3-yl]oxyethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c8-5-7(11-4-2-9)1-3-10-6-7/h9H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQICZVTXUISKQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CN)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(Aminomethyl)oxolan-3-yl]oxy}ethan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-benzyl-2-(3-fluorobenzyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829636.png)
![2-{5-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-(propan-2-yl)acetamide](/img/structure/B2829637.png)

![2-Methyl-5-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2829642.png)
![2-[2-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B2829643.png)
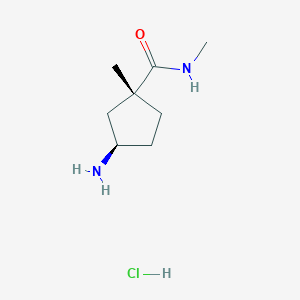
![N-((1H-benzo[d]imidazol-2-yl)methyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2829646.png)
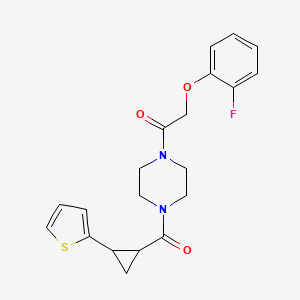

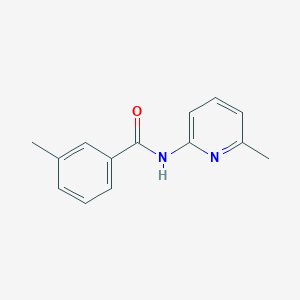
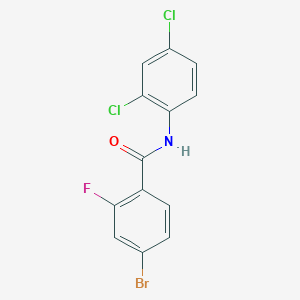
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B2829655.png)
